
3-Ethynyl-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-1-methylpyrrolidine is a chemical compound with the molecular formula C7H11N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of 3-Ethynyl-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with an ethynylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of an ethynyl halide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
3-Ethynyl-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethynyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon. This reaction converts the ethynyl group to an ethyl group, resulting in 3-Ethyl-1-methylpyrrolidine.
Substitution: The ethynyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with palladium on carbon produces ethylated derivatives.
科学的研究の応用
3-Ethynyl-1-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving nitrogen-containing heterocycles. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents. Its potential as a scaffold for drug design is of particular interest.
Industry: The compound’s reactivity and versatility make it useful in the production of fine chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3-Ethynyl-1-methylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
The molecular targets and pathways involved in the action of this compound depend on its specific application. For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to the inhibition or activation of these enzymes.
類似化合物との比較
3-Ethynyl-1-methylpyrrolidine can be compared with other similar compounds, such as:
3-Methylpyrrolidine: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions. it shares similar structural features and can be used as a precursor for the synthesis of this compound.
3-Ethyl-1-methylpyrrolidine: This compound is the reduced form of this compound. It is less reactive but may have different biological properties due to the absence of the ethynyl group.
Pyrrolidine: The parent compound of this compound, pyrrolidine is a versatile building block in organic synthesis. Its derivatives, including this compound, exhibit a wide range of reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in scientific research.
特性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC名 |
3-ethynyl-1-methylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-3-7-4-5-8(2)6-7/h1,7H,4-6H2,2H3 |
InChIキー |
IQJQQWRMLKQYIX-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)

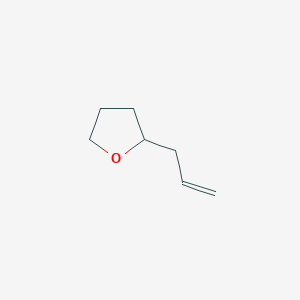
![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
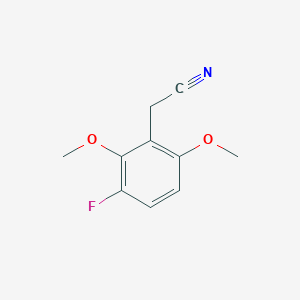
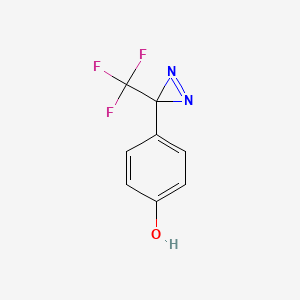
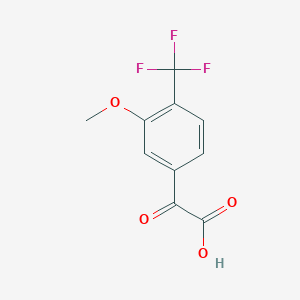

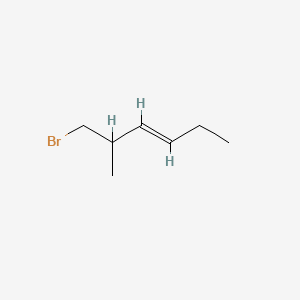


![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)


